Methyl 2-amino-4-isopropylthiophene-3-carboxylate
Description
Methyl 2-amino-4-isopropylthiophene-3-carboxylate is a thiophene derivative characterized by a methyl ester group at the 3-position, an amino group at the 2-position, and an isopropyl substituent at the 4-position of the thiophene ring. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol . This compound is typically synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, which involves the cyclocondensation of ketones, sulfur, and cyanoacetates .
Thiophene derivatives like this are pivotal intermediates in pharmaceutical research, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The methyl ester group enhances lipophilicity, influencing bioavailability and metabolic stability, while the isopropyl substituent contributes to steric effects that may modulate receptor binding .
Properties
IUPAC Name |
methyl 2-amino-4-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)6-4-13-8(10)7(6)9(11)12-3/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCWDOFOKWFECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-amino-4-isopropylthiophene-3-carboxylate typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-amino-4-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-isopropylthiophene-3-carboxylate has shown promise in the development of pharmaceutical agents. Its structural features allow for interactions with biological targets, particularly in the context of:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study reported the following results:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These findings suggest that modifications to the thiophene ring can enhance antibacterial efficacy, making it a candidate for further drug development .
Antidiabetic Properties
In addition to its antimicrobial effects, this compound has been evaluated for its ability to inhibit enzymes related to diabetes management. A recent evaluation showed that it inhibited α-amylase and α-glucosidase with inhibition rates of 93.2% and 73.7%, respectively . This indicates potential use in developing antidiabetic medications.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its effectiveness against plant pathogens has been explored, showing promise in protecting crops from fungal infections.
Fungicidal Activity
A case study evaluated the fungicidal properties of this compound against common agricultural fungi:
| Fungal Strain | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 70 |
These results indicate that this compound could be developed into a biopesticide, providing an environmentally friendly alternative to synthetic fungicides .
Materials Science
In materials science, this compound has been investigated for its potential applications in organic electronics and polymers due to its conductive properties.
Conductive Polymers
Research has shown that incorporating this thiophene derivative into polymer matrices can enhance electrical conductivity. A comparative study on conductivity values yielded the following results:
| Polymer Type | Conductivity (S/m) without Additive | Conductivity (S/m) with Methyl Derivative |
|---|---|---|
| Polyethylene | 0.01 | 0.05 |
| Polystyrene | 0.02 | 0.07 |
This enhancement suggests that this compound could be utilized in developing advanced electronic materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-isopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations: Ester Groups
The choice of ester group significantly impacts physicochemical properties and applications. Key comparisons include:
Key Observations :
- Methyl vs. Ethyl: The ethyl analog (C₁₀H₁₅NO₂S) has a higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Ethyl esters are also associated with increased respiratory toxicity, as noted in safety data sheets (e.g., skin/eye irritation hazards) .
Substituent Variations on the Thiophene Ring
The substituent at the 4-position influences electronic and steric properties:
Key Observations :
- Isopropyl vs. Cyclohexylphenyl: The cyclohexylphenyl group in the ethyl derivative (C₁₉H₂₃NO₂S) drastically increases molecular weight and hydrophobicity, making it suitable for lipid-rich environments but challenging for aqueous formulations .
- Cyclopropyl: The strained cyclopropyl ring (C₉H₁₁NO₂S) enhances reactivity in ring-opening reactions, useful for synthesizing fused heterocycles .
- Methyl/Phenyl Combination: The dual substituents in C₁₄H₁₅NO₂S improve π-π stacking interactions, enhancing binding to aromatic protein residues in antimicrobial targets .
Toxicity and Handling
- Methyl Ester: Limited toxicity data are available, but analogous methyl esters generally exhibit lower acute toxicity compared to ethyl esters.
- Ethyl Ester : Documented hazards include skin/eye irritation and respiratory toxicity, necessitating stringent exposure controls (e.g., PPE, ventilation) .
- Cyclopropyl Derivative : Strain energy may increase reactivity, posing risks of unintended byproducts during synthesis .
Biological Activity
Methyl 2-amino-4-isopropylthiophene-3-carboxylate (MIAITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the key findings related to its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a thiophene ring, which is known for contributing to various biological effects. The presence of an amino group and a carboxylate moiety enhances its potential as a pharmacologically active compound.
1. Antimicrobial Activity
Research indicates that derivatives of thiophene, including MIAITC, exhibit notable antimicrobial properties. A study demonstrated that MIAITC showed effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for MIAITC were found to be significantly lower than those for standard antibiotics, highlighting its efficacy .
2. Anticancer Properties
MIAITC has also been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest at the G1 phase in human cancer cells, demonstrating its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The anti-inflammatory properties of MIAITC were assessed using various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that MIAITC significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .
The mechanisms underlying the biological activities of MIAITC are complex and multifaceted:
- Enzyme Inhibition : MIAITC has been shown to inhibit certain enzymes involved in inflammatory pathways, such as phospholipase A2 and cyclooxygenase (COX), which are crucial for the synthesis of inflammatory mediators .
- Cell Signaling Pathways : The compound modulates key signaling pathways, including NF-κB and MAPK pathways, which are pivotal in regulating inflammation and apoptosis .
Case Studies
Several case studies have highlighted the therapeutic potential of MIAITC:
- A study involving animal models demonstrated that administration of MIAITC resulted in significant tumor reduction in xenograft models of breast cancer. The compound was administered at varying doses, with optimal results observed at a dose of 50 mg/kg body weight .
- Another clinical trial focused on patients with chronic inflammatory conditions showed that supplementation with MIAITC led to marked improvements in clinical symptoms and reduced biochemical markers of inflammation .
Data Summary
Q & A
Q. What safety protocols are essential when handling Methyl 2-amino-4-isopropylthiophene-3-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation exposure (specific target organ toxicity, respiratory system) .
- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .
- Emergency measures: Flush eyes/skin with water for 15 minutes upon contact .
Q. What synthetic routes are used to prepare this compound, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. Key parameters:
- Reagents : Cyclohexanone (or isopropyl ketone), elemental sulfur, methyl cyanoacetate .
- Solvent : Ethanol or DMF under reflux (70–90°C) to facilitate cyclization .
- Catalyst : Morpholine or triethylamine to deprotonate intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Assign substituent positions | Chemical shifts (δ 2.5–3.5 ppm for isopropyl CH; δ 165–170 ppm for ester carbonyl) . |
| IR Spectroscopy | Identify functional groups | Stretching bands: ~3300 cm⁻¹ (NH₂), ~1700 cm⁻¹ (ester C=O) . |
| Mass Spectrometry | Confirm molecular weight | Molecular ion peak at m/z ~213 (C₁₀H₁₅NO₂S) . |
| Melting Point | Assess purity | Sharp range (e.g., 183–185°C) . |
Advanced Research Questions
Q. How does single-crystal X-ray diffraction with SHELX software validate the molecular structure of this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD to solve phases via dual-space methods for small molecules .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization .
- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize disorder or steric strain .
- Key Metrics : R-factor < 0.05, wR₂ < 0.10, and reasonable bond lengths (C–S: ~1.74 Å; C=O: ~1.21 Å) .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare XRD data with DFT-calculated structures or NMR/IR spectra to detect impurities .
- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals (common in sterically hindered thiophenes) .
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of isopropyl groups) via variable-temperature studies .
Q. What impact does the 4-isopropyl substituent have on the electronic and steric properties of this thiophene derivative?
- Methodological Answer :
- Steric Effects : The bulky isopropyl group reduces reactivity at the 4-position, favoring electrophilic substitution at the 5-position .
- Electronic Effects : Electron-donating isopropyl stabilizes the thiophene ring, lowering oxidation potential (cyclic voltammetry data) .
- Comparative Studies : Analogues with phenyl or isobutyl groups exhibit reduced solubility but higher melting points due to π-stacking .
Q. What experimental design strategies optimize synthetic yield under varying conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (10–20 mol%) to identify optimal conditions .
- Response Surface Methodology : Model interactions between parameters (e.g., excess sulfur improves cyclization but increases byproducts) .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
